molecular formula C16H8F3NO4 B2495351 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid CAS No. 328555-35-7

1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid

Cat. No. B2495351
M. Wt: 335.238
InChI Key: LVGRZMPHTFMGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoindoline derivatives, including compounds similar to 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid, often involves Ru-catalyzed C-H functionalization of phenylglycine derivatives. This method, catalyzed by [Ru(cymene)Cl2]2, allows for the formation of isoindolines through C-H/N-H coupling, demonstrating a broad tolerance to various functional groups on the phenyl ring of the amino acid (Ruiz et al., 2017). Additionally, strategies for synthesizing isoindoline derivatives also include diverse approaches such as the Pummerer-type cyclization, highlighting the versatility and creativity in accessing these complex structures (Saitoh et al., 2001).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the isoindoline ring, a fused two-ring system consisting of a benzene ring and a five-membered ring containing nitrogen. This structural motif is central to the compound's chemical reactivity and interaction with biological targets. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, reveals monoclinic systems with space groups indicating the complexity and potential for diverse interactions based on the functional groups attached (Lu et al., 2017).

Chemical Reactions and Properties

Isoindoline derivatives participate in various chemical reactions, showcasing their reactivity and functional group compatibility. The synthesis of these compounds can involve multiple steps, including cyclization reactions and functional group transformations. For example, the Pummerer-type cyclization has been used to synthesize tetrahydroisoquinoline and benzazepine derivatives, indicating the flexibility in cyclization methods to access different core structures (Saitoh et al., 2001).

Scientific Research Applications

Synthesis and Characterization of Organotin Carboxylates

Research conducted on organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid, has shed light on their synthesis, crystal structures, and characterization. These compounds have been synthesized using various ligands, resulting in monomeric and dimeric structures that exhibit diverse molecular architectures. The study suggests that amide carboxylic acids serve as versatile ligands, leading to a range of coordination modes and supramolecular structures in organotin carboxylates (Xiao et al., 2013).

Inhibitory Activity Against Heparanase

Another significant application is in the realm of medicinal chemistry, where derivatives of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid have been identified as potent inhibitors of heparanase. These compounds display considerable inhibitory activity, with selectivity over human beta-glucuronidase, and exhibit anti-angiogenic effects. This suggests potential therapeutic applications in cancer treatment and other diseases associated with heparanase activity (Courtney et al., 2004).

Antitumor and Fluorescence Activities

Organotin carboxylates derived from 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid have been explored for their antitumor activities and fluorescence properties. These studies indicate that such compounds possess novel structures and show promising antitumor activities against specific cell lines. Additionally, their fluorescence properties have been investigated, offering potential applications in bioimaging and as probes in biological systems (Xiao et al., 2019).

Herbicidal Activities

The incorporation of the 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid structure into herbicidal agents has been examined, showing that certain derivatives exhibit significant herbicidal activities against a range of weeds. These findings suggest the potential for developing new herbicides based on this chemical framework, providing a novel approach to weed management in agricultural settings (Huang et al., 2009).

Future Directions

The future directions for research on 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid could include further investigation into its potential anticancer properties , as well as a more detailed exploration of its physical and chemical properties.

properties

IUPAC Name

1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3NO4/c17-16(18,19)9-2-1-3-10(7-9)20-13(21)11-5-4-8(15(23)24)6-12(11)14(20)22/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGRZMPHTFMGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.